

What is 4-Cbz-Morpholine-3-carboxylic acid?

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Compound of Interest

Compound Name: 4-Cbz-Morpholine-3-carboxylic acid

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An In-depth Technical Guide to **4-Cbz-Morpholine-3-carboxylic Acid**: A Key Intermediate in Modern Drug Discovery

Introduction

4-Cbz-Morpholine-3-carboxylic acid is a pivotal chiral building block in the landscape of modern organic synthesis and medicinal chemistry. Its structure, which combines the conformational rigidity of the morpholine ring with the synthetically versatile carboxylic acid and N-benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable intermediate for constructing complex, biologically active molecules. The morpholine scaffold is a well-recognized "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This guide provides a comprehensive overview of **4-Cbz-Morpholine-3-carboxylic acid**, detailing its properties, a robust synthesis protocol, its critical applications in drug development, and essential safety considerations for researchers and scientists in the field.

Physicochemical Properties and Structural Data

The fundamental properties of **4-Cbz-Morpholine-3-carboxylic acid** are crucial for its application in synthetic chemistry. The N-Cbz group provides robust protection under a wide range of conditions while allowing for selective removal via catalytic hydrogenation. The carboxylic acid moiety serves as a key functional handle for elaboration into amides, esters, and other derivatives.

Identifier	Value	Source
IUPAC Name	(3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid	[1]
Synonyms	(S)-4-Cbz-Morpholine-3-carboxylic acid, 4-Cbz-3(S)-morpholinocarboxylic acid	[1] [2]
CAS Number	256446-67-0 (unspecified stereochemistry); 819078-65-4 ((S)-enantiomer)	[1] [3] [4] [5]
Molecular Formula	C ₁₃ H ₁₅ NO ₅	[1] [2] [6]
Molecular Weight	265.26 g/mol	[1] [6]
Appearance	White to light yellow solid	[7]
Boiling Point	464.3°C at 760 mmHg (Predicted)	[8]
Density	1.332 g/cm ³ (Predicted)	[8]
Flash Point	234.6°C (Predicted)	[8]
Polar Surface Area	76.1 Å ²	[1] [8]

Synthesis Protocol: N-Protection of Morpholine-3-carboxylic Acid

The synthesis of **4-Cbz-Morpholine-3-carboxylic acid** is most commonly achieved through the N-protection of the corresponding morpholine-3-carboxylic acid. This procedure is a cornerstone reaction that requires careful control of pH to ensure the nucleophilicity of the secondary amine while preventing unwanted side reactions. The following protocol describes a reliable, self-validating method for this transformation.

Experimental Protocol: Schotten-Baumann N-Cbz Protection

Objective: To synthesize **4-Cbz-Morpholine-3-carboxylic acid** from Morpholine-3-carboxylic acid via N-protection with benzyl chloroformate.

Materials:

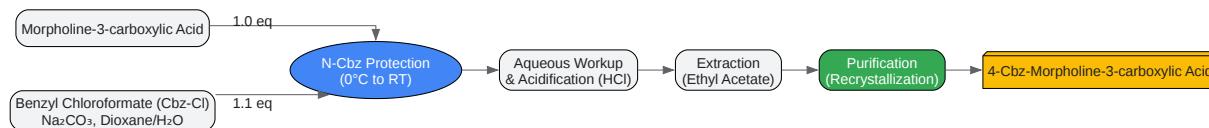
- Morpholine-3-carboxylic acid (1.0 eq)
- Benzyl chloroformate (Cbz-Cl) (1.1 eq)
- Sodium carbonate (Na_2CO_3) (2.5 eq)
- Dioxane or Tetrahydrofuran (THF)
- Water (H_2O)
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Step-by-Step Methodology:

- Dissolution: Dissolve Morpholine-3-carboxylic acid (1.0 eq) and sodium carbonate (2.5 eq) in a 1:1 mixture of Dioxane/Water. Stir the mixture in an ice bath (0-5 °C) until all solids are dissolved.
 - Rationale: The aqueous basic medium deprotonates the carboxylic acid and ensures the secondary amine is in its free, nucleophilic state. The low temperature controls the exothermicity of the reaction with the highly reactive benzyl chloroformate.
- Addition of Protecting Agent: Add benzyl chloroformate (1.1 eq) dropwise to the cold, stirring solution over 20-30 minutes. Ensure the temperature remains below 10 °C.
 - Rationale: Slow, dropwise addition prevents localized overheating and potential side reactions. A slight excess of Cbz-Cl ensures complete consumption of the starting

material.

- Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup - Quenching and Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous phase with ethyl acetate (2x) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.
 - Rationale: This initial wash removes organic-soluble impurities before acidification.
- Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product should precipitate as a white solid or an oil.
 - Rationale: Acidification protonates the carboxylate salt, rendering the final product insoluble in the aqueous medium and allowing for its extraction.
- Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers.
- Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude **4-Cbz-Morpholine-3-carboxylic acid** can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.



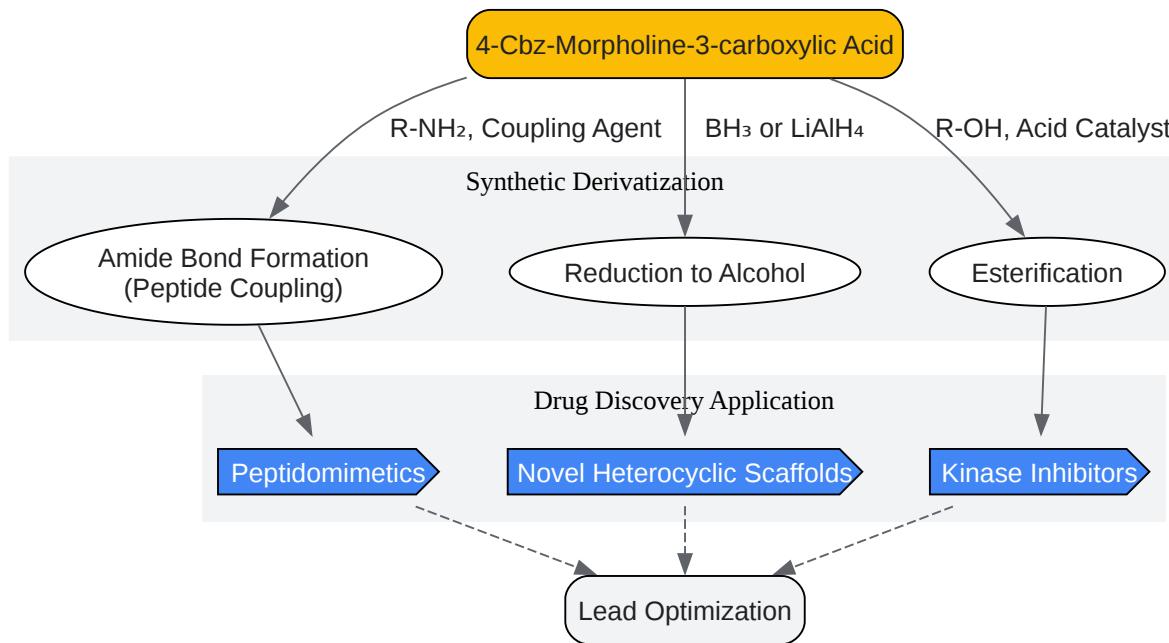
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Caption: Synthetic workflow for **4-Cbz-Morpholine-3-carboxylic acid**.

Applications in Drug Development

4-Cbz-Morpholine-3-carboxylic acid is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

- Peptide and Peptidomimetic Synthesis: The carboxylic acid group is readily activated for amide bond formation using standard coupling reagents (e.g., HATU, EDC). This allows for its incorporation into peptide chains, where the morpholine ring acts as a constrained dipeptide isostere, imparting specific conformational preferences and improving metabolic stability.
- Chiral Scaffolding: As a chiral building block, it enables the stereocontrolled synthesis of complex targets. The morpholine ring system is a key feature in many kinase inhibitors, and derivatives of this compound can be used to explore structure-activity relationships (SAR) around the morpholine core.^[9]
- Elaboration of the Carboxylic Acid: The carboxylic acid can be reduced to the corresponding alcohol, converted to a ketone, or used in various other transformations, opening pathways to a diverse range of derivatives for screening in drug discovery programs.^{[10][11]}



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Caption: Synthetic utility and applications in drug discovery.

Safety and Handling

While a specific safety data sheet for **4-Cbz-Morpholine-3-carboxylic acid** is not widely available, data from structurally similar compounds, such as 4-Boc-morpholine-3-carboxylic acid and the parent morpholine heterocycle, can be used to infer its hazard profile.^{[12][13][14]} Researchers should handle this compound with appropriate care in a well-ventilated chemical fume hood.

Hazard Class	Precautionary Measures	First Aid
Skin Irritation	Causes skin irritation.[12]	Wear nitrile or neoprene gloves. In case of contact, wash with plenty of soap and water.[13]
Eye Irritation	Causes serious eye irritation. [12]	Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[13]
Respiratory Irritation	May cause respiratory irritation.[12]	Avoid breathing dust. Use only in a well-ventilated area or fume hood. If inhaled, move to fresh air.[13]
Ingestion	Harmful if swallowed.[12]	Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and call a poison center or doctor. [13]

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.

Conclusion

4-Cbz-Morpholine-3-carboxylic acid stands out as a highly valuable and versatile chiral intermediate for drug discovery and development. Its well-defined structure provides a robust platform for introducing the medicinally important morpholine scaffold with stereochemical control. The presence of orthogonal protecting (Cbz) and functional (carboxylic acid) groups allows for its seamless integration into complex multi-step syntheses. Understanding its properties, synthesis, and safe handling is essential for any research scientist aiming to leverage this powerful building block in the creation of next-generation therapeutics.

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